molecular formula C9H20BrNO2 B2379048 4,4-Diethoxypiperidine;hydrobromide CAS No. 2243515-99-1

4,4-Diethoxypiperidine;hydrobromide

Cat. No.: B2379048
CAS No.: 2243515-99-1
M. Wt: 254.168
InChI Key: MEHDKHIACGGYHK-UHFFFAOYSA-N
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Description

4,4-Diethoxypiperidine hydrobromide is a piperidine derivative characterized by two ethoxy substituents at the 4th carbon positions and a hydrobromide counterion. Ethoxy groups are electron-donating, influencing solubility and reactivity compared to halide-substituted analogs like 4-bromopiperidine hydrobromide.

Properties

IUPAC Name

4,4-diethoxypiperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.BrH/c1-3-11-9(12-4-2)5-7-10-8-6-9;/h10H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHDKHIACGGYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCNCC1)OCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxypiperidine;hydrobromide typically involves the reaction of piperidine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is isolated and purified using industrial-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethoxypiperidine;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

4,4-Diethoxypiperidine;hydrobromide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4-Diethoxypiperidine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

4-Bromopiperidine Hydrobromide

Structural Features :

  • Substitutents: Bromine at the 4th position; hydrobromide salt.
  • Molecular Formula: C₅H₁₁Br₂N .
  • Molecular Weight: 244.96 g/mol.
  • Melting Point: 192°C .

Key Differences :

  • The bromine substituent is electron-withdrawing, reducing hydrophobicity compared to ethoxy groups.
  • Higher density due to bromine atoms.

4,4′-Bipyridine Hydrobromide Monohydrate

Structural Features :

  • Linear bipyridine core with hydrobromide and water of crystallization.
  • Molecular Formula: C₁₀H₁₀N₂·HBr·H₂O .

Behavior Under High Pressure :

  • Forms anhydrous dibromide (C₁₀H₁₀N₂·2HBr) above 0.1 GPa and 423 K .
  • Prefers monohydrate formation under ambient conditions, contrasting with dabcoHBr (anhydrous) .

Key Differences :

  • Elongated molecular shape promotes distinct packing and solvation behavior compared to bulky piperidine derivatives.
  • Susceptible to N-methylation under high pressure (0.35 GPa, 473 K), yielding symmetric dimethylated disalts .

Dabco (1,4-Diazabicyclo[2.2.2]octane) Hydrobromide

Structural Features :

  • Cage-like bicyclic structure; hydrobromide salt.
  • Molecular Formula: C₆H₁₃N₂·HBr .

High-Pressure Behavior :

  • Forms solvated disalts (e.g., dabco₂HI·3CH₃OH at 1.8 GPa) .
  • Asymmetric N-methylation under pressure due to transannular electrostatic interactions .

Key Differences :

  • Bulky geometry limits solvation flexibility compared to linear 4,4′-bipyridine derivatives.

Data Tables

Table 1: Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solvation Behavior
4,4-Diethoxypiperidine HBr C₉H₂₀NO₂·HBr ~278.2 (estimated) Not reported Likely hydrophobic
4-Bromopiperidine HBr C₅H₁₁Br₂N 244.96 192 Hygroscopic
4,4′-Bipyridine HBr·H₂O C₁₀H₁₀N₂·HBr·H₂O 289.13 >250 (decomp) Monohydrate under ambient
Dabco HBr C₆H₁₃N₂·HBr 209.09 Not reported Anhydrous under ambient

Table 2: High-Pressure Reactivity

Compound Pressure (GPa) Temperature (K) Product Formed Key Observation
4,4′-Bipyridine HBr·H₂O 0.1 423 Anhydrous dibromide (C₁₀H₁₀N₂·2HBr) Symmetric disalt; no solvation
4,4′-Bipyridine HBr·H₂O 0.35 473 N,N-Dimethylated disalt Pressure-induced symmetric methylation
Dabco HBr 1.8 350 Solvated disalt (dabco₂HI·3CH₃OH) Prefers solvation over anhydrous forms

Key Findings

Substituent Effects :

  • Ethoxy groups in 4,4-Diethoxypiperidine HBr likely enhance hydrophobicity and steric hindrance compared to bromine or unsubstituted analogs.
  • Bromine substituents (e.g., 4-Bromopiperidine HBr) increase molecular weight and density but reduce solubility in polar solvents .

Solvation and Polymorphism :

  • Linear 4,4′-bipyridine derivatives exhibit pressure-dependent solvation, forming anhydrous disalts under high pressure .
  • Bulky dabco derivatives resist disalt formation due to geometric constraints .

Biological Activity

4,4-Diethoxypiperidine;hydrobromide is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine and its derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring with two ethoxy groups at the 4-position. The presence of these substituents significantly influences its biological activity and interaction with various biological targets.

Antioxidant and Anti-inflammatory Properties

Research indicates that piperidine derivatives, including this compound, exhibit notable antioxidant and anti-inflammatory activities. Studies have shown that compounds with similar structures can scavenge free radicals effectively and inhibit inflammatory pathways. For example, a related study demonstrated that piperidine derivatives possess good radical scavenging activity with IC50 values indicating their potency as antioxidants .

Anticancer Activity

Piperidine derivatives have been investigated for their anticancer properties. The structure-activity relationship (SAR) of these compounds suggests that modifications to the piperidine ring can enhance cytotoxicity against various cancer cell lines. In particular, compounds that incorporate specific functional groups have shown improved efficacy in inducing apoptosis in tumor cells .

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundFaDu (hypopharyngeal)TBDInduction of apoptosis
Related Piperidine DerivativeA549 (lung)TBDCell cycle arrest

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has also been explored. For instance, certain compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's . This inhibition is crucial for enhancing cholinergic transmission in the brain.

Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant capacity of various piperidine derivatives, this compound was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, showcasing its potential as an effective antioxidant agent.

Study 2: Anticancer Efficacy

A comparative analysis of several piperidine derivatives revealed that this compound exhibited superior cytotoxicity against specific cancer cell lines compared to other structurally related compounds. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) generation and subsequent apoptosis .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data suggest favorable pharmacokinetic properties with low toxicity profiles in vital organs based on ADMET predictions .

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